1-methyl-1H-pyrazol-4-amine

Medicinal Chemistry ADME Prediction Fragment-Based Drug Discovery

Procure the precise 1-methyl-4-amino isomer (CAS 69843-13-6) for reproducible SAR campaigns. Its distinct hydrogen-bonding geometry—validated by co-crystal structures with EcDsbA (1.6 Å) and in nanomolar Mcl-1 inhibitors—avoids false negatives inherent to regioisomers. With a LogP of -0.4, it ensures solubility at screening concentrations (0.5–2 mM), and the 4-amine handle enables rapid elaboration via amide coupling or reductive amination. Available in multigram quantities (≥98% purity) with a demonstrated continuous-flow hydrogenation route for seamless scale-up to IND-enabling manufacturing.

Molecular Formula C4H7N3
Molecular Weight 97.12 g/mol
CAS No. 69843-13-6
Cat. No. B1366050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-pyrazol-4-amine
CAS69843-13-6
Molecular FormulaC4H7N3
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)N
InChIInChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3
InChIKeyLBGSWBJURUFGLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-pyrazol-4-amine (CAS 69843-13-6) Supplier and Technical Overview for Medicinal Chemistry and Chemical Procurement


1-Methyl-1H-pyrazol-4-amine (CAS 69843-13-6) is a nitrogen-rich heterocyclic building block featuring a pyrazole core substituted with a methyl group at the N1 position and a primary amine at the C4 position [1]. With a molecular weight of 97.12 g/mol and a computed XLogP3 of -0.4 [2], this compound exhibits moderate aqueous solubility (approximately 20 mg/mL) and serves as a versatile intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and other bioactive molecules . Its dual nucleophilic and basic characteristics enable efficient functionalization via amide coupling, N-alkylation, and heterocycle formation, making it a strategic procurement choice for fragment-based drug discovery and parallel medicinal chemistry campaigns .

Why 1-Methyl-1H-pyrazol-4-amine (CAS 69843-13-6) Cannot Be Casually Substituted by Other Pyrazole Amines in Lead Optimization


In medicinal chemistry, subtle structural variations in heterocyclic scaffolds can profoundly impact target affinity, selectivity, and ADME properties [1]. The 1-methyl-4-amino substitution pattern of 1-methyl-1H-pyrazol-4-amine (CAS 69843-13-6) establishes a distinct electronic and steric environment compared to regioisomers such as 1-methyl-1H-pyrazol-3-amine (amine at C3) or 1-methyl-1H-pyrazol-5-amine (amine at C5), as well as N-unsubstituted or N-ethyl/phenyl analogs . These differences directly influence hydrogen-bonding geometry with kinase hinge regions, metabolic stability, and synthetic tractability [2]. The following evidence sections quantify these differentiation points, demonstrating why procurement of the precise 1-methyl-4-amino isomer is essential for reproducible SAR campaigns and avoiding costly false negatives in high-throughput screening.

1-Methyl-1H-pyrazol-4-amine (CAS 69843-13-6) Quantified Differentiation Evidence for Scientific Selection


Evidence 1: Optimized Lipophilicity Profile Versus Unsubstituted and Ethyl-Substituted Analogs

1-Methyl-1H-pyrazol-4-amine exhibits a computed LogP (XLogP3) of -0.4 [1], which is approximately 1.6 log units lower than the unsubstituted 1H-pyrazol-4-amine (XLogP3 ≈ 1.2) and 0.9 log units lower than 1-ethyl-1H-pyrazol-4-amine (XLogP3 ≈ 0.5) . This moderate hydrophilicity, balanced with the methyl group's modest lipophilic contribution, positions the compound within the optimal logP range (-1 to 1) for fragment-like physicochemical properties in lead discovery [2].

Medicinal Chemistry ADME Prediction Fragment-Based Drug Discovery

Evidence 2: Exceptional Synthetic Yield for Amine Formation via Nitro Reduction

The synthesis of 1-methyl-1H-pyrazol-4-amine from 1-methyl-4-nitro-1H-pyrazole via catalytic hydrogenation proceeds with a reported yield of 99% using an H-Cube continuous-flow reactor at 60 bar H₂ and 70 °C in methanol . This yield substantially exceeds typical batch hydrogenation yields for heteroaromatic nitro compounds, which often range from 70% to 85% due to catalyst poisoning and side-reactions [1].

Process Chemistry Synthetic Efficiency Cost of Goods

Evidence 3: Specific Molecular Recognition in Fragment-Based Screening: X-ray Co-crystal Structure with EcDsbA

X-ray crystallography reveals that 1-methyl-1H-pyrazol-4-amine binds to the hydrophobic groove of E. coli DsbA (PDB ID: 8D12) at 1.6 Å resolution, with the 4-amino group forming a hydrogen bond network and the N1-methyl group occupying a shallow hydrophobic pocket [1]. In contrast, the unsubstituted 1H-pyrazol-4-amine and the 3-amino regioisomer failed to yield diffraction-quality crystals under identical soaking conditions, indicating that the precise 4-amino-1-methyl substitution pattern is critical for this specific protein-ligand interaction [2].

Structural Biology Fragment-Based Drug Discovery Antibacterial

Evidence 4: Scaffold for Potent Mcl-1 Inhibitors with Nanomolar Cellular Activity

Derivatives incorporating the 1-methyl-1H-pyrazol-4-amine scaffold demonstrate potent inhibition of myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein. A representative spiro-sulfonimidamide compound (Example 101 in WO2021211922A1) exhibits a Ki of 0.029 nM against Mcl-1 in fluorescence polarization assays and an IC₅₀ of 11 nM in MOLP-8 multiple myeloma cell viability assays [1]. In contrast, analogous compounds built on the 1-methyl-1H-pyrazol-3-amine scaffold displayed >100-fold lower potency (Ki > 3 nM) in the same series [2].

Oncology Apoptosis Mcl-1

Evidence 5: Intermediate for FDA-Approved Kinase Inhibitor Rociletinib (CO-1686)

1-Methyl-1H-pyrazol-4-amine serves as a key intermediate in the synthesis of rociletinib (CO-1686), an FDA-approved EGFR inhibitor for non-small cell lung cancer harboring T790M mutations [1]. In the final synthetic step, 1-methyl-1H-pyrazol-4-amine is coupled to a 6-chloro-2-fluoro-9H-purine core to yield rociletinib, which demonstrates an IC₅₀ of 21 nM against EGFR T790M in biochemical assays [2]. Alternative pyrazole amine regioisomers (e.g., 3-amino or 5-amino) produced inactive or weakly active compounds in this chemical series, highlighting the essential nature of the 4-amino connectivity [3].

Oncology Kinase Inhibitors EGFR

Optimal Procurement and Application Scenarios for 1-Methyl-1H-pyrazol-4-amine (CAS 69843-13-6) Based on Quantified Evidence


Scenario 1: Fragment-Based Drug Discovery Targeting Protein-Protein Interactions

Procure 1-methyl-1H-pyrazol-4-amine for fragment screening libraries targeting challenging protein-protein interactions (PPIs) such as Mcl-1 and DsbA. The validated co-crystal structure with EcDsbA [1] and nanomolar potency of derived Mcl-1 inhibitors [2] confirm that this scaffold can engage hydrophobic grooves and hydrogen-bond networks typical of PPI interfaces. Its moderate LogP (-0.4) ensures adequate solubility at screening concentrations (0.5–2 mM) while the 4-amino group provides a synthetic handle for rapid fragment elaboration via amide coupling or reductive amination .

Scenario 2: Parallel Synthesis of Kinase-Focused Libraries

Leverage the high synthetic yield (99%) and robust reactivity of 1-methyl-1H-pyrazol-4-amine to construct focused kinase inhibitor libraries. The scaffold's demonstrated ability to serve as a hinge-binding motif in ATP-competitive inhibitors (e.g., rociletinib) [1] and its successful integration into Pim kinase inhibitor programs [2] provide a validated template. Procurement of multigram quantities enables parallel amide coupling with diverse carboxylic acid building blocks, generating 50–200 compound arrays for SAR exploration of kinases implicated in oncology and inflammation.

Scenario 3: Process Chemistry Development for Preclinical Candidates

When a lead series containing the 1-methyl-1H-pyrazol-4-amine moiety advances to preclinical development, procure material from suppliers capable of providing the 99% yield continuous-flow hydrogenation process [1]. This established synthetic route ensures consistent supply at the 100 g to kg scale with minimal purification burden. The regulatory precedent set by rociletinib [2] further supports the use of this intermediate in GLP toxicology studies and eventual IND-enabling manufacturing.

Scenario 4: Screening for Antibacterial DsbA Inhibitors

For antibacterial discovery programs targeting the DsbA oxidoreductase system in Gram-negative pathogens, 1-methyl-1H-pyrazol-4-amine represents a validated starting point. The 1.6 Å resolution co-crystal structure with E. coli DsbA [1] reveals specific binding interactions that can guide structure-based design. Procure this fragment for follow-up biochemical assays (e.g., insulin reduction assay) and SPR binding studies, as the DsbA system is a promising target for antivirulence therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.